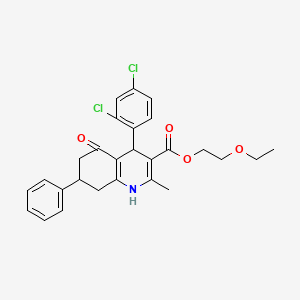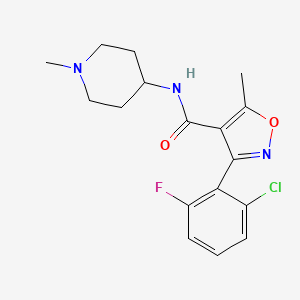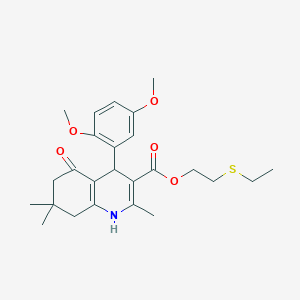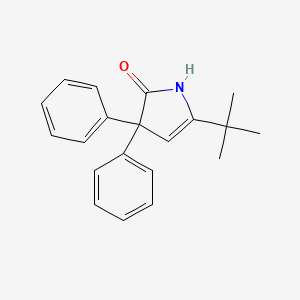![molecular formula C14H21ClN2O4 B5123947 4-[4-(2-nitrophenoxy)butyl]morpholine hydrochloride](/img/structure/B5123947.png)
4-[4-(2-nitrophenoxy)butyl]morpholine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(2-nitrophenoxy)butyl]morpholine hydrochloride, also known as NBMPR, is a potent inhibitor of nucleoside transporters. It is widely used in scientific research to study the transport of nucleosides across cell membranes. NBMPR has a unique chemical structure that allows it to selectively inhibit nucleoside transporters, making it a valuable tool for studying nucleoside transport in vitro and in vivo.
作用機序
4-[4-(2-nitrophenoxy)butyl]morpholine hydrochloride works by binding to the nucleoside transporter and blocking its function. This prevents the uptake of nucleosides into cells, which can have a range of effects on cellular processes. 4-[4-(2-nitrophenoxy)butyl]morpholine hydrochloride has been shown to inhibit the growth of cancer cells by blocking nucleoside uptake, making it a potential cancer therapy.
Biochemical and Physiological Effects:
4-[4-(2-nitrophenoxy)butyl]morpholine hydrochloride has a range of biochemical and physiological effects, depending on the cell type and the concentration of the compound used. Inhibition of nucleoside transport can lead to a decrease in DNA synthesis and cell proliferation, which can have a range of effects on cellular processes. 4-[4-(2-nitrophenoxy)butyl]morpholine hydrochloride has also been shown to affect the metabolism of other compounds, such as adenosine, which can have additional effects on cellular processes.
実験室実験の利点と制限
The main advantage of using 4-[4-(2-nitrophenoxy)butyl]morpholine hydrochloride in lab experiments is its selectivity for nucleoside transporters. This allows researchers to study the transport of nucleosides across cell membranes without affecting other cellular processes. However, the potency of 4-[4-(2-nitrophenoxy)butyl]morpholine hydrochloride can also be a limitation, as high concentrations of the compound can have non-specific effects on cellular processes.
将来の方向性
There are many possible future directions for research involving 4-[4-(2-nitrophenoxy)butyl]morpholine hydrochloride. One area of interest is the development of new cancer therapies that target nucleoside transporters. 4-[4-(2-nitrophenoxy)butyl]morpholine hydrochloride has shown promise as a cancer therapy in preclinical studies, and further research could lead to the development of new drugs that target nucleoside transporters. Additionally, research into the effects of 4-[4-(2-nitrophenoxy)butyl]morpholine hydrochloride on other cellular processes could lead to new insights into the role of nucleoside transporters in cellular metabolism.
合成法
The synthesis of 4-[4-(2-nitrophenoxy)butyl]morpholine hydrochloride involves several steps, starting with the reaction of morpholine with butyl bromide to form 4-butylmorpholine. This intermediate is then reacted with 2-nitrophenol to form 4-[4-(2-nitrophenoxy)butyl]morpholine. The final step involves the addition of hydrochloric acid to form the hydrochloride salt of 4-[4-(2-nitrophenoxy)butyl]morpholine hydrochloride.
科学的研究の応用
4-[4-(2-nitrophenoxy)butyl]morpholine hydrochloride has a wide range of applications in scientific research, particularly in the study of nucleoside transporters. Nucleoside transporters are responsible for the uptake of nucleosides into cells, which is essential for DNA synthesis and cell proliferation. 4-[4-(2-nitrophenoxy)butyl]morpholine hydrochloride is a potent inhibitor of nucleoside transporters, making it a valuable tool for studying the transport of nucleosides across cell membranes.
特性
IUPAC Name |
4-[4-(2-nitrophenoxy)butyl]morpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4.ClH/c17-16(18)13-5-1-2-6-14(13)20-10-4-3-7-15-8-11-19-12-9-15;/h1-2,5-6H,3-4,7-12H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGWDITFOGDVCOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCCOC2=CC=CC=C2[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(2-Nitrophenoxy)butyl]morpholine;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(allyloxy)benzyl]-4-phenylpiperazine](/img/structure/B5123864.png)
![5-ethyl-5-[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5123867.png)

![2-methyl-N-{1-[1-(4-pentenoyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5123898.png)
![N-[4-(benzyloxy)phenyl]-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B5123904.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B5123916.png)


![N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}nicotinamide](/img/structure/B5123936.png)



